molecular formula C8H17NO3 B554730 H-D-Thr(tbu)-OH CAS No. 201274-81-9

H-D-Thr(tbu)-OH

Cat. No. B554730
M. Wt: 175.23 g/mol
InChI Key: NMJINEMBBQVPGY-NTSWFWBYSA-N
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Description

H-D-Thr(tbu)-OH is a derivative of the amino acid threonine . It has been commercially used as an ergogenic supplement . It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage .


Synthesis Analysis

The synthesis of H-D-Thr(tbu)-OH involves a process known as peptide synthesis . This process features a “nanostar” support to grow peptides with organic solvent nanofiltration for isolation .


Molecular Structure Analysis

The molecular formula of H-D-Thr(tbu)-OH is C8H17NO3 . Its molecular weight is 175.225 .


Physical And Chemical Properties Analysis

H-D-Thr(tbu)-OH has a density of 1.1±0.1 g/cm3 . Its boiling point is 275.3±30.0 °C at 760 mmHg . The melting point is 244-247ºC . The flash point is 120.3±24.6 °C .

Scientific Research Applications

  • Peptide Synthesis :

    • The synthesis of protected glycopeptides, such as Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl) 4 ]-Thr(tBu)-NHNH-Boc, involves the use of H-D-Thr(tbu)-OH. This process is significant in the stepwise coupling strategy for peptide synthesis, indicating its role in the development of complex peptides for various applications (Gobbo et al., 1988).
  • Organogelators :

    • A study on L-Tyr(tBu)-OH, a compound related to H-D-Thr(tbu)-OH, showed its ability to gel various organic solvents. This discovery is vital for applications in organogelation, where such low molecular weight compounds can influence the physical properties of organic materials (Aykent et al., 2019).
  • Hydrogenation Processes :

    • Research on hydrogenation of organic compounds, although not directly involving H-D-Thr(tbu)-OH, provides insights into the broader chemical processes in which similar compounds might participate. For example, the hydrogenation of dicyclopentadiene (DCPD) into endo-tetrahydrodicyclopentadiene (endo-THDCPD) demonstrates the chemical transformations possible with hydrogenation techniques (Liu et al., 2006).
  • Hydrophobic Hydration Shell Studies :

    • The study of the hydrophobic hydration shell around molecules like tert-butyl alcohol (TBA), which shares structural similarities with H-D-Thr(tbu)-OH, highlights the importance of understanding hydrophobic interactions in biochemical systems (Ahmed et al., 2016).
  • Extraction and Separation Processes :

    • Research into the extraction and separation of various metal ions using compounds like di(1-methyl-heptyl) methyl phosphonate (DMHMP) reveals the potential for H-D-Thr(tbu)-OH and similar compounds in industrial separation processes (Tan et al., 2015).
  • RNA Synthesis :

    • The removal of protection groups like t-butyldimethylsilyl in RNA synthesis is crucial in the synthesis of oligoribonucleotides, demonstrating the significance of protective groups in biochemical syntheses (Westman & Strömberg, 1994).
  • Deep Eutectic Solvent Studies :

    • The study of deep eutectic solvents, like those synthesized from tetrabutylammonium bromide (TBAB) and ethylene glycol, provides insight into the potential applications of H-D-Thr(tbu)-OH in solvation and solution chemistry (Yusof et al., 2021).

properties

IUPAC Name

(2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJINEMBBQVPGY-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628429
Record name O-tert-Butyl-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Thr(tbu)-OH

CAS RN

201274-81-9
Record name O-tert-Butyl-D-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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